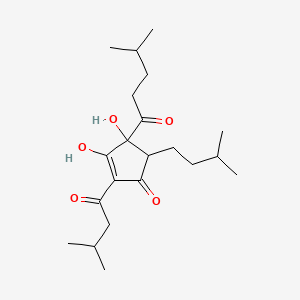![molecular formula C10H15BrN2O2 B13737517 2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)
2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione is a heterocyclic compound characterized by its unique structure, which includes a bromobutyl side chain and a hexahydro-pyrroloimidazolidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione typically involves the reaction of hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione with 1,4-dibromobutane under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazolidine ring.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could produce an N-oxide derivative.
科学的研究の応用
2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the imidazolidine ring can interact with various binding sites, modulating the activity of the target molecules.
類似化合物との比較
Similar Compounds
2-(4-Chlorobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione: Similar in structure but with a chlorine atom instead of bromine.
2-(4-Methylbutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione: Contains a methyl group instead of a halogen.
2-(4-Hydroxybutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione: Features a hydroxyl group, making it more hydrophilic.
Uniqueness
The presence of the bromobutyl group in 2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom is a good leaving group, facilitating various substitution reactions, and its size and electronegativity can influence the compound’s interaction with biological targets.
特性
分子式 |
C10H15BrN2O2 |
|---|---|
分子量 |
275.14 g/mol |
IUPAC名 |
2-(4-bromobutyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C10H15BrN2O2/c11-5-1-2-6-13-9(14)8-4-3-7-12(8)10(13)15/h8H,1-7H2 |
InChIキー |
KMAXFRRFMGSHNQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(=O)N(C(=O)N2C1)CCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)




![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)


![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)


![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)
